Ethyl 2-(3-chloropyridin-2-yl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate
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Overview
Description
Ethyl 2-(3-chloropyridin-2-yl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chloropyridinyl group, a trifluoromethyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-chloropyridin-2-yl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate typically involves multi-step organic reactions. One common method involves the cycloaddition reaction between an azide and an alkyne to form the triazole ring. The chloropyridinyl and trifluoromethyl groups are introduced through subsequent substitution reactions. The reaction conditions often require the use of catalysts, such as copper(I) iodide, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-chloropyridin-2-yl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Ethyl 2-(3-chloropyridin-2-yl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research into its potential therapeutic applications includes its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound’s stability and reactivity make it suitable for use in the development of new materials and chemical products.
Mechanism of Action
The mechanism by which Ethyl 2-(3-chloropyridin-2-yl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets with high affinity, potentially modulating their activity and leading to desired biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(3-chloropyridin-2-yl)-2,2-difluoroacetate: Shares the chloropyridinyl group but differs in the presence of difluoroacetate instead of the triazole ring.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds have similar pyridinyl groups and are studied for their anti-tubercular activity.
Uniqueness
Ethyl 2-(3-chloropyridin-2-yl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate is unique due to its combination of a triazole ring and trifluoromethyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for diverse applications in research and industry.
Properties
Molecular Formula |
C11H8ClF3N4O2 |
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Molecular Weight |
320.65 g/mol |
IUPAC Name |
ethyl 2-(3-chloropyridin-2-yl)-5-(trifluoromethyl)triazole-4-carboxylate |
InChI |
InChI=1S/C11H8ClF3N4O2/c1-2-21-10(20)7-8(11(13,14)15)18-19(17-7)9-6(12)4-3-5-16-9/h3-5H,2H2,1H3 |
InChI Key |
WRCRKHBCLQJRHK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(N=C1C(F)(F)F)C2=C(C=CC=N2)Cl |
Origin of Product |
United States |
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